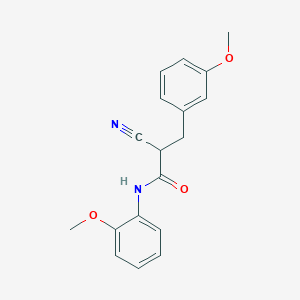

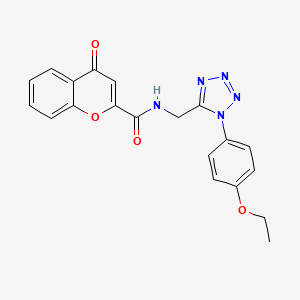

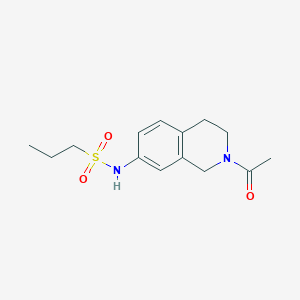

3-(2-((2-(mesitylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzamide derivatives, including compounds similar to the one , often involves multi-step reactions, starting from basic aromatic compounds or heterocyclic precursors. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, showcasing the incorporation of the imidazol-1-yl moiety into the benzamide scaffold, which could relate to the synthesis pathway of our compound of interest (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including imidazolyl and thiophene-containing compounds, is characterized by X-ray diffraction studies. These analyses provide detailed information on the crystal packing, hydrogen bonding, and π-π interactions that stabilize the molecular structure. For example, the crystal structure of related benzamide compounds has been established, offering insights into the arrangement of functional groups and the overall molecular geometry (Sharma et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives engage in a variety of chemical reactions, reflecting their chemical properties. These reactions include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen bonds. The chemical reactivity is influenced by the presence of electron-donating and electron-withdrawing groups within the molecule. For example, the synthesis and reactivity of substituted benzamides with different electrophiles and nucleophiles demonstrate the versatility of these compounds in chemical synthesis (Roman, 2013).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceutical development. These properties are often determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility studies in various solvents. The synthesis and characterization of similar compounds provide valuable data on their physical behavior (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of benzamide derivatives are influenced by their molecular structure, specifically the electronic effects of substituents on the benzamide core. Studies on the reactivity, stability, and interaction with biological targets highlight the importance of the functional groups attached to the benzamide scaffold. For example, research into the antiproliferative activity of benzamide derivatives on cancer cell lines emphasizes the role of molecular structure in determining biological activity (Martorana et al., 2015).

科学的研究の応用

Analytical Applications in Capillary Electrophoresis

A study explored the capillary electrophoretic separation of imatinib mesylate and related substances, including various benzamide derivatives. The research focused on optimizing the separation conditions and employed large-volume sample stacking for enhanced sensitivity, highlighting its potential for quality control in pharmaceutical contexts (Ye et al., 2012).

Molecular Design and Antioxidant Activity

Research on thiophene-1,2,4-triazole-5(3)-ones involved the synthesis of key compounds and their derivatives, including thiosemicarbazides and Schiff bases. The derivatives displayed significant antioxidant and antimicrobial activities, suggesting the importance of the thiosemicarbazide group in the synthesis of bioactive compounds (Ünver et al., 2014).

Heterocyclic Hybrid Synthesis and Properties

A study synthesized benzimidazole-tethered oxazepine heterocyclic hybrids and analyzed their molecular structures, charge distributions, and regions of electrophilic and nucleophilic reactivity. The research delved into the nonlinear optical (NLO) properties of these compounds, identifying potential applications in NLO technologies (Almansour et al., 2016).

Conformational Analysis and Environmental Sensitivity

Imidazole-substituted amides were studied for their conformational properties, indicating a preference for cis or trans conformations based on electronic factors. The research emphasized the potential of these compounds as conformational switches in aromatic foldamers, allowing for structural changes in response to environmental stimuli (Takubo et al., 2022).

作用機序

Target of Action

The compound contains a thiophene group, which is a common motif in many biologically active compounds . It also contains an imidazole ring, which is a key component of many important biological molecules, including certain enzymes and proteins. These structural features suggest that the compound could interact with a variety of biological targets, but without specific studies, it’s hard to identify the exact targets.

特性

IUPAC Name |

3-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2S2/c1-17-12-18(2)24(19(3)13-17)29-23(31)16-34-26-27-9-10-30(26)21-7-4-6-20(14-21)25(32)28-15-22-8-5-11-33-22/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKIHAVAHBNCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

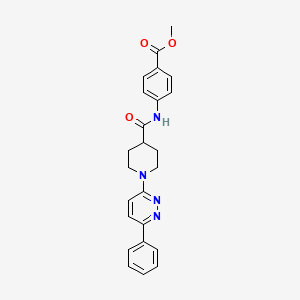

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)

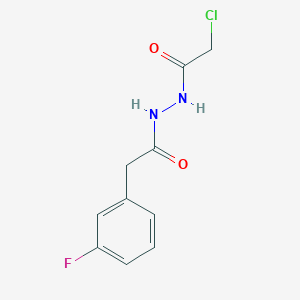

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2494177.png)

![methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2494182.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide](/img/structure/B2494186.png)